molecular formula C11H9ClN2O2 B11873441 2-Chloro-3,8-dimethyl-5-nitroquinoline

2-Chloro-3,8-dimethyl-5-nitroquinoline

Cat. No.: B11873441
M. Wt: 236.65 g/mol
InChI Key: AUDQMRJVTNZBCT-UHFFFAOYSA-N
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Description

2-Chloro-3,8-dimethyl-5-nitroquinoline is a multifunctional nitroquinoline derivative designed for advanced chemical synthesis and drug discovery research. The presence of both electron-withdrawing nitro and chloro groups on the quinoline scaffold activates the ring for nucleophilic substitution reactions, making it a valuable precursor for the synthesis of diverse chemical libraries . Nitroquinoline derivatives are frequently explored for their significant biological activities. Research on analogous compounds has demonstrated potent antimicrobial effects, particularly against Gram-positive bacteria and strains like P. aeruginosa . Furthermore, functionalized nitroquinolines have shown promising cytotoxicity against various human cancer cell lines, such as colorectal carcinoma (Caco-2), highlighting their value in developing novel anticancer agents . The structural features of this compound, including the nitro group, also make it a candidate for studying metal coordination chemistry, which can be relevant for developing metal-based therapeutics or diagnostic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-3,8-dimethyl-5-nitroquinoline

InChI

InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3

InChI Key

AUDQMRJVTNZBCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Chloro 3,8 Dimethyl 5 Nitroquinoline Analogues

Reactivity of the Chloro Substituent

The chlorine atom at the C2 position of the quinoline (B57606) ring is a key handle for molecular modification. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine (B92270) ring, making it susceptible to various substitution and coupling reactions.

The C2 position of the quinoline nucleus is activated towards nucleophilic attack, facilitating the displacement of the chloro substituent by a range of nucleophiles. This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of diverse functionalities. In analogues like 2-chloro-3-nitroquinoxaline, studies have shown that nucleophiles such as piperidine, cyclohexylamine, and methoxide (B1231860) ions can readily displace substituents. researchgate.net While most ortho-chloronitroaromatics typically lose the halide in nucleophilic substitution reactions, the electronic properties of the quinoxaline (B1680401) system can lead to selective substitution of the nitro group instead. researchgate.net

In the case of 2-chloro-5-nitropyridine, a close analogue, reactions with substituted anilines have been studied, demonstrating that the reaction proceeds via an addition-elimination mechanism. rsc.orgresearchgate.net The reactivity of the chloro group is enhanced by the presence of the electron-withdrawing nitro group. rsc.org Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one show that the C4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com This highlights the general susceptibility of chloro-substituted positions on quinoline and related heterocyclic systems to nucleophilic substitution, a principle that extends to 2-chloro-3,8-dimethyl-5-nitroquinoline.

The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) analogues with nucleophiles like hydrazine (B178648) hydrate (B1144303) proceeds via nucleophilic substitution, followed by further transformations. nih.gov These examples underscore the utility of the chloro group as a versatile leaving group for synthesizing a library of substituted quinoline derivatives.

NucleophileSubstrate AnalogueProduct TypeReference
Piperidine2-Chloro-3-nitroquinoxalineNitro-substituted product researchgate.net
Methoxide ion2-Chloro-3-nitroquinoxalineNitro-substituted product researchgate.net
Arenethiolates2-Chloro-5-nitropyridine2-Arylthio-5-nitropyridines rsc.org
Hydrazine4-Chloro-8-methylquinolin-2(1H)-one4-Hydrazino derivative mdpi.com
Sodium Azide4-Chloro-8-methylquinolin-2(1H)-one4-Azido derivative mdpi.com

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the quinoline ring serves as an excellent electrophilic partner in these transformations. acs.org Although the reactivity of aryl chlorides is generally lower than that of the corresponding bromides and iodides (reactivity order: I > Br > OTf > Cl > F), advances in catalyst design, particularly the use of electron-rich and sterically demanding phosphine (B1218219) ligands, have enabled efficient coupling of chloroquinolines. nih.govlibretexts.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used. libretexts.org For instance, 2-aryl-4-chloro-3-iodoquinolines have been successfully subjected to Suzuki cross-coupling with arylboronic acids. nih.gov By selecting appropriate palladium catalysts and ligands, such as tricyclohexylphosphine, it is possible to achieve sequential or one-pot coupling at different halogenated positions. nih.gov Other significant palladium-catalyzed reactions applicable to chloroquinolines include the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Stille (organotin reagents), Negishi (organozinc reagents), Kumada (Grignard reagents), and Hiyama (organosilicon reagents) couplings. libretexts.orgresearchgate.net These reactions provide access to a vast array of 2-substituted quinolines, including biaryls, styrenes, and alkynyl-quinolines, which are important scaffolds in medicinal chemistry and materials science.

Reaction NameNucleophilic PartnerTypical Catalyst SystemProduct ClassReference
Suzuki-Miyaura Arylboronic AcidsPdCl₂(PPh₃)₂ / PCy₃2-Arylquinolines nih.gov
Sonogashira Terminal AlkynesPalladium/Copper2-Alkynylquinolines researchgate.net
Heck AlkenesPalladium catalyst2-Alkenylquinolines researchgate.net
Stille OrganostannanesPalladium catalyst2-Aryl/Alkenylquinolines nih.gov
Negishi Organozinc ReagentsPalladium catalyst2-Alkyl/Arylquinolines libretexts.org
Kumada Grignard ReagentsPalladium/Nickel catalyst2-Alkyl/Arylquinolines libretexts.org

Skeletal editing has recently emerged as a powerful strategy for the late-stage modification of core molecular structures, enabling the conversion of one heterocyclic system into another. researchgate.netbioengineer.org This approach moves beyond simple functional group interconversion to achieve fundamental architectural transformations. bioengineer.org The chloro group on a quinoline ring can serve as an anchor point or a reactive site to initiate such skeletal rearrangements.

Recent studies have demonstrated various skeletal editing transformations of quinolines and their N-oxides. researchgate.netchinesechemsoc.org For example, indole (B1671886) ring-expansion techniques have been developed to synthesize 2- and 3-substituted quinolines, showcasing the programmed rearrangement of one heterocyclic core into another. rsc.orgrsc.org While direct examples involving this compound are not prominent, the principles of using reactive handles like a C-Cl bond are central to these strategies. These methods can involve nucleophilic addition, dearomatization, and rearomatization sequences to achieve a net transformation of the quinoline skeleton, providing rapid access to novel and structurally diverse compounds that would be challenging to synthesize through traditional means. bioengineer.orgchinesechemsoc.org

Reactivity of the Nitro Substituent

The nitro group at the C5 position profoundly influences the electronic landscape of the quinoline system. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for other important transformations.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. sci-hub.se This reaction provides a direct route to aminoquinolines, which are crucial intermediates for the synthesis of pharmaceuticals and other biologically active compounds. A variety of methods are available for this conversion, offering different levels of chemoselectivity. wikipedia.org

Commonly used reagents for nitro group reduction include:

Metal-Acid Systems: Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media (the Béchamp reduction), are classic and effective methods. wikipedia.org

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. sci-hub.sewikipedia.org This method is often preferred for its high yields and simple workup, although care must be taken to avoid the hydrogenolysis of other sensitive functional groups, such as the chloro substituent.

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst or sodium borohydride (B1222165) with a catalyst can also effect the reduction.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for selective reductions. wikipedia.org

The choice of reducing agent is critical, especially in a molecule with multiple reducible groups like this compound, to ensure the selective reduction of the nitro group without affecting the chloro substituent or the heterocyclic ring. sci-hub.se For instance, certain enzymatic reductions can achieve chemoselective reduction of the nitro group even in the presence of a chloro substituent. nih.govnih.gov

Reagent/MethodConditionsKey FeaturesReference
SnCl₂ / HClAcidic, aqueousWidely used, reliable wikipedia.org
Fe / HCl or Acetic AcidAcidic, aqueousCost-effective, traditional (Béchamp) sci-hub.se
Catalytic Hydrogenation (H₂, Pd/C)Neutral, various solventsHigh yield, clean, potential for dehalogenation sci-hub.sewikipedia.org
Sodium Dithionite (Na₂S₂O₄)AqueousMild, can be selective wikipedia.org

The potent electron-withdrawing capacity of the nitro group significantly lowers the electron density of the aromatic ring, thereby activating positions vicinal (adjacent) and para to it for nucleophilic aromatic substitution (SₙAr). nih.gov In the case of 5-nitroquinoline (B147367) analogues, the C6 position is activated towards nucleophilic attack. This activation facilitates the direct functionalization of the quinoline core at positions that are typically unreactive.

A key example of this reactivity is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction allows for the introduction of a substituent at a position ortho or para to the nitro group by displacing a hydrogen atom. The nitro group stabilizes the intermediate Meisenheimer complex, which is crucial for the reaction to proceed. nih.gov This methodology provides a powerful route for C-C or C-N bond formation directly on the aromatic ring. For example, studies on nitroquinolines have shown that they can undergo amination at the position adjacent to the nitro group. nih.gov The strong activating effect of the nitro group is essential for these transformations, enabling the synthesis of complex, polysubstituted quinolines. nih.govresearchgate.net

Nitro Group as a Key Intermediate in Further Functionalization

The nitro group is one of the most significant functional groups in organic synthesis due to its strong electron-withdrawing nature, which can activate a molecular scaffold, facilitating reactions with nucleophiles or participation in cycloadditions. nih.govresearchgate.net In the context of quinoline chemistry, the introduction of a nitro group has proven instrumental in enabling the direct functionalization of the otherwise less reactive quinolone framework, providing pathways to a diverse range of derivatives. nih.gov The electron-withdrawing ability of the nitro group, considered equivalent to that of two chloro groups, strongly activates the attached ring system. nih.gov

The reactivity of nitroquinolones is significantly influenced by the position and number of nitro groups. For instance, in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), the steric repulsion between the 1-methyl group and the 8-nitro group distorts the quinolone ring. nih.govmdpi.com This distortion prevents the pyridone and benzene rings from being coplanar, which in turn reduces aromaticity and enhances the nitroalkene character of the pyridone moiety, making TNQ exceptionally reactive. nih.govmdpi.com

A key reaction enabled by the nitro group is cine-substitution, where a nucleophile attacks a position adjacent to the nitro-substituted carbon, followed by the elimination of the nitro group. nih.govmdpi.com This process allows for the regioselective functionalization at the 4-position of the quinolone framework. nih.govmdpi.com The reaction proceeds via a nucleophilic attack at the 4-position to form an adduct intermediate, followed by proton transfer and subsequent elimination of nitrous acid to yield the substituted product. nih.gov This methodology has been successfully applied using a variety of carbon and nitrogen nucleophiles. nih.govmdpi.com

The following table details the cine-substitution of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) with various 1,3-dicarbonyl compounds, demonstrating the role of the nitro group in facilitating C-C bond formation at the C4 position. nih.gov

Nucleophile (1,3-Dicarbonyl Compound)R1R2ProductYield (%)Reference
AcetylacetoneMeMe4-(1-Acetylacetonyl)-6,8-dinitro-1-methyl-2-quinolone88 nih.gov
1,3-Cyclopentanedione-(CH2)3-4-(2-Oxocyclopentanecarbonyl)-6,8-dinitro-1-methyl-2-quinolone68 nih.gov
Ethyl acetoacetateMeOEtEthyl 2-(6,8-dinitro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-3-oxobutanoate93 nih.gov
Diethyl malonateOEtOEtDiethyl 2-(6,8-dinitro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)malonateNot specified nih.gov
Diethyl acetamidomalonateCH2COOEtOEtDiethyl 2-acetamido-2-(6,8-dinitro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)malonate26 nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The reactivity of the quinoline ring system towards aromatic substitution is dictated by the electronic properties of its constituent benzene and pyridine rings. tutorsglobe.com The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the fused benzene ring is comparatively electron-rich. tutorsglobe.comyoutube.com This electronic disparity governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr) Electrophilic attacks on the quinoline scaffold preferentially occur on the more electron-rich benzene ring (the carbocycle). tutorsglobe.comquimicaorganica.org The reaction generally yields a mixture of products substituted at the 5- and 8-positions. tutorsglobe.comquimicaorganica.org This preference is explained by the superior stability of the Wheland intermediate formed during the attack at these positions, which allows for better delocalization of the positive charge. quimicaorganica.orgimperial.ac.uk For example, the nitration of quinoline with fuming nitric acid in concentrated sulfuric acid results in a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351). tutorsglobe.com Similarly, sulfonation with oleum (B3057394) primarily affords the 8-sulfonic acid derivative at lower temperatures, which can rearrange to the more stable 6-sulfonic acid at higher temperatures. tutorsglobe.com

Nucleophilic Aromatic Substitution (SNAr) Conversely, nucleophilic substitution takes place on the electron-deficient pyridine ring. tutorsglobe.comyoutube.com The most reactive positions for nucleophilic attack are C2 and C4, as the negative charge in the Meisenheimer-type intermediate can be effectively stabilized by the adjacent electronegative nitrogen atom. youtube.comimperial.ac.uk The presence of a good leaving group, such as a halogen, at the C2 or C4 position greatly facilitates these reactions. iust.ac.ir Therefore, in a compound like this compound, the chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. biosynth.com

The following tables summarize typical conditions for these substitution reactions on the parent quinoline ring.

Electrophilic Aromatic Substitution Reactions of Quinoline
ReactionReagents and ConditionsMajor Product(s)Reference
NitrationHNO3 / H2SO45-Nitroquinoline and 8-Nitroquinoline tutorsglobe.com
NitrationAcetyl nitrate, 20°C3-Nitroquinoline tutorsglobe.com
SulfonationOleum, ~90°CQuinoline-8-sulfonic acid tutorsglobe.com
SulfonationOleum, higher temperaturesQuinoline-6-sulfonic acid tutorsglobe.com
BrominationBr2 / H2SO45-Bromoquinoline and 8-Bromoquinoline iust.ac.ir
Nucleophilic Aromatic Substitution Reactions of Quinoline
ReactionReagentsReactive PositionsReference
Amination (Chichibabin)NaNH2C2 iust.ac.ir
HydroxylationKOHC2 iust.ac.ir
Substitution on HaloquinolinesVarious Nucleophiles (e.g., amines, thiols)C2 and C4 (if halogen is present) iust.ac.ir

Regioselective Functionalization through C-H Activation

Direct C-H functionalization has become a powerful and atom-economical strategy for modifying complex organic molecules, including quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates and allows for the introduction of a wide variety of functional groups at positions that are often inaccessible through traditional electrophilic or nucleophilic substitution methods. mdpi.comnih.gov Transition metal catalysis is central to these transformations, with metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and iron (Fe) being widely employed. mdpi.comnih.govrsc.org

Achieving regioselectivity is a primary challenge in C-H activation. nih.gov For quinolines, the nitrogen atom within the ring can act as an endogenous directing group, but this often limits functionalization to the C2 position due to the formation of a stable five-membered metallacycle intermediate. nih.gov To access other positions, particularly the more distal C8 position, a common and effective strategy is the use of quinoline N-oxides. mdpi.comrsc.org The N-oxide moiety acts as a robust directing group, enabling selective C-H activation at the C8 position through the formation of a five-membered rhodacycle or related metallacyclic intermediate. rsc.orgacs.org This strategy has been successfully used for C8-alkylation, arylation, bromination, and amidation. rsc.orgacs.org

The choice of catalyst, oxidant, and directing group can precisely control the site of functionalization, allowing for selective modifications at nearly all positions of the quinoline ring. mdpi.comrsc.org

The table below provides examples of regioselective C-H functionalization of quinoline derivatives.

Position FunctionalizedSubstrateCatalyst SystemReactant/Group IntroducedProduct TypeReference
C2Quinoline N-oxidePd(OAc)2 / Ag2CO3Benzene2-Arylquinoline N-oxide mdpi.com
C2Quinoline N-oxidePd(OAc)2 / Ag2CO3Indole2-(Indol-3-yl)quinoline N-oxide mdpi.com
C2QuinolineFe catalystAcrylates, Styrenes2-Alkenylquinolines rsc.org
C8Quinoline N-oxideRh(III) catalystNBS (N-Bromosuccinimide)8-Bromoquinoline N-oxide acs.org
C8Quinoline N-oxideRh(III) catalystNFSI (N-fluorobis(phenylsulfonyl)imide)8-Amidoquinoline N-oxide acs.org
C8Quinoline N-oxideRh(III) catalystVinylcyclopropanes8-Allylquinoline N-oxide rsc.org
C8Quinoline N-oxideRu catalystOrganoboranes8-Arylquinoline N-oxide rsc.org

Advanced Applications in Material Science and Catalysis

Quinoline (B57606) Derivatives in Photovoltaic Systems

Quinoline derivatives have emerged as a promising class of materials for third-generation photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The efficacy of these compounds often lies in their ability to absorb light and facilitate charge transfer. While direct studies on 2-Chloro-3,8-dimethyl-5-nitroquinoline in photovoltaic systems are not extensively documented, the properties of analogous quinoline derivatives provide insights into its potential.

The performance of quinoline derivatives in solar cells is highly dependent on their molecular structure, which influences their absorption spectra and energy levels (HOMO and LUMO). nih.gov For instance, theoretical investigations into various quinoline-derivative dyes have shown that their suitability as sensitizers in DSSCs is linked to the alignment of their molecular orbitals with the conduction band of semiconductors like TiO2 and the redox potential of the electrolyte. The general structure of many efficient quinoline-based dyes incorporates a donor-π-acceptor (D-π-A) motif to promote intramolecular charge transfer upon photoexcitation.

In the context of this compound, the nitro group acts as a strong electron-accepting moiety, while the dimethyl-substituted quinoline core can be considered part of the π-conjugated system. The presence of the chloro group can further modify the electronic properties. The potential application of this compound in photovoltaic devices would depend on its specific absorption characteristics and energy level alignment, which would require experimental determination.

Table 1: Potential Photovoltaic Properties of Substituted Quinolines

PropertyRelevance to Photovoltaic SystemsPotential Influence of Substituents on this compound
Absorption Spectrum Determines the range of solar spectrum that can be harvested.The extended aromatic system of the quinoline core, influenced by the nitro and methyl groups, is expected to result in absorption in the UV-visible region.
HOMO/LUMO Energy Levels Dictates the efficiency of electron injection into the semiconductor and regeneration of the dye.The electron-withdrawing nitro group would lower both HOMO and LUMO levels, affecting the charge transfer dynamics.
Electron Injection Efficiency The rate at which the photo-excited electron is transferred to the semiconductor's conduction band.The electronic coupling between the quinoline derivative and the semiconductor surface is crucial and can be influenced by the molecular structure.
Charge Recombination The undesirable process where the injected electron returns to the dye or the electrolyte.The molecular design, including the presence of bulky groups, can help suppress charge recombination.

Luminescent Properties and Applications in Optical Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-regarded for their luminescent properties and have been extensively investigated for applications in organic light-emitting diodes (OLEDs). nih.gov The fluorescence and phosphorescence characteristics of quinolines can be tailored by altering the substituents on the ring system. scielo.br

Table 2: Luminescent Properties of Selected Quinoline Derivatives

Quinoline DerivativeEmission ColorApplicationReference
8-Hydroxyquinoline Metal ComplexesGreen-YellowOLEDs nih.gov
Styrylquinoline DerivativesTunableOLEDs scielo.br
Quinolone DerivativesBlue-GreenFluorescent Labels researchgate.net

The suitability of this compound for OLED applications would depend on its solid-state fluorescence quantum yield, charge transport characteristics, and thermal stability. Further research would be needed to synthesize and characterize its photoluminescent and electroluminescent properties.

Role as Ligands in Organometallic Catalysis

The quinoline scaffold, with its nitrogen atom, provides an excellent coordination site for metal ions, making quinoline derivatives valuable ligands in organometallic catalysis. rsc.org The electronic and steric properties of the quinoline ligand can be modified by its substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

The nitrogen atom of the quinoline ring in this compound can act as a Lewis base, coordinating to a metal center. The presence of the chloro, dimethyl, and nitro substituents would modulate the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond. For example, the electron-withdrawing nitro group would decrease the basicity of the quinoline nitrogen.

Organometallic complexes featuring quinoline-based ligands have been employed in a variety of catalytic transformations, including hydrosilylation and dehydrogenative silylation. acs.org The rigid and planar nature of some quinoline-phosphine ligands has been shown to be advantageous in creating well-defined and active catalysts. acs.org Ruthenium complexes with substituted quinoline ligands have also been synthesized and investigated for their catalytic and biological activities. rsc.org

The potential of this compound as a ligand in organometallic catalysis would be determined by its ability to form stable and catalytically active complexes with transition metals. The specific substitution pattern would influence the steric environment around the metal center, potentially leading to unique selectivity in catalytic reactions.

Development of Smart Materials

"Smart" or "stimuli-responsive" materials are materials that can undergo a significant change in their properties in response to an external stimulus, such as light, temperature, pH, or the presence of a chemical species. Quinoline derivatives are being explored for their potential in the development of such materials due to their inherent chemical and photophysical properties. mdpi.com

The responsiveness of quinoline-based materials can be attributed to various phenomena, including photo-induced electron transfer and changes in molecular conformation. For example, quinoline-tagged fluorescent organic probes have been designed for the sensing of nitro-phenolic compounds and metal ions. rsc.org The fluorescence of these probes is modulated by their interaction with the target analyte.

While there is no specific research on this compound for smart material applications, its structure suggests potential avenues for exploration. The nitro group, being a known explosive tag, could make the compound or its derivatives sensitive to certain analytes. Furthermore, the quinoline core's fluorescence could potentially be modulated by external stimuli, making it a candidate for sensor development. The development of polymers incorporating this quinoline derivative could also lead to new stimuli-responsive materials with applications in areas such as drug delivery and smart coatings. rsc.org

Investigation of Structure Activity Relationships and Potential Biological Mechanisms of Quinoline Derivatives

General Structure-Activity Relationship (SAR) Studies for Quinoline (B57606) Frameworks

The biological profile of a quinoline derivative is significantly influenced by the nature and position of its substituents. Halogen atoms, nitro groups, and alkyl chains are common modifications that modulate the physicochemical properties and, consequently, the biological interactions of these molecules.

Halogen substituents are frequently incorporated into drug candidates to modulate their biological activity. In the context of quinoline derivatives, the introduction of halogens can impact properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The nature of the halogen and its position on the quinoline ring are critical determinants of its effect on biological activity. For instance, in a series of 4-anilino-quinazoline derivatives, substitution on the aniline (B41778) moiety with bulky halogen atoms was found to increase activity on the VEGFR2 kinase, while a 3,4-disubstitution pattern enhanced activity on the EGFR kinase. mdpi.com Furthermore, the substitution of the aniline moiety with small, hydrophobic halogens was shown to increase activity in the order of F < Br < Cl. mdpi.com

Studies on halogenated quinolinols have indicated that the presence of halogen substituents can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, with the effect increasing in the order from fluorine to iodine. researchgate.net This suggests that the size of the halogen atom may play a more significant role than its polarity or electronic effects in this particular antibacterial action. researchgate.netnih.gov In some cases, compounds with a greater number of chlorine atoms have demonstrated the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com

The following table summarizes the influence of halogen substituents on the activity of various quinoline and quinazoline derivatives based on findings from selected studies.

Compound Class Halogen Substituent/Position Observed Effect on Activity Reference
4-Anilino-quinazolinesBulky halogens on aniline moietyIncreased VEGFR2 inhibitory activity mdpi.com
4-Anilino-quinazolines3,4-disubstitution on aniline moietyIncreased EGFR inhibitory activity mdpi.com
2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazolinesSmall hydrophobic halogens on aniline moietyIncreased activity (F < Br < Cl) mdpi.com
Tricyclic flavonoids with 1,3-dithiol-2-ylium moietyF, Cl, Br, IIncreased antibacterial activity (F to I) researchgate.netnih.gov
N-Substituted Quinone IminesMultiple chlorine atomsHighest insecticidal, fungicidal, and herbicidal activity biointerfaceresearch.com

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring, thereby influencing its biological activity. nih.govsvedbergopen.com Its presence can enhance the therapeutic action of certain drugs. nih.gov For example, the presence of a nitro group or a halogen at the 7-position of 1,4-benzodiazepin-2-ones enhances their therapeutic action. nih.gov

In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine species, or a nitro radical anion. nih.gov These reactive species can interact with biomolecules, which can be the basis for both the therapeutic effects and potential toxicity of nitro-containing compounds. nih.govsvedbergopen.com The generation of reactive oxygen species (ROS) is a mechanism that can contribute to both therapeutic benefits and adverse side effects. svedbergopen.com

Several studies have highlighted the biological significance of nitro-substituted quinolines. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic activity against cancer cell lines. nih.govwisdomlib.org The following table outlines the observed biological activities of some nitro-substituted quinoline derivatives.

Compound Biological Activity Cell Line/Organism Reference
6-Bromo-5-nitroquinolineAntiproliferative, ApoptoticC6, HeLa, HT29 nih.gov
NitroxolineAntibacterialGram-negative and Gram-positive bacteria nih.gov
10-nitro pyrido[3,4-g]quinazoline-2-amineDYRK3 and CLK4 kinase inhibitionIn vitro mdpi.com

Alkyl substituents, such as methyl groups, can influence the biological activity of quinoline derivatives by affecting their steric and electronic properties. The position and size of the alkyl group are crucial factors. For example, the introduction of a methyl group at the 3-position of the quinoline ring in 4-aminoquinoline antimalarials can lead to a new derivative, sontoquine, which is less toxic but also less active than chloroquine. youtube.com Conversely, substitution at the C-2 position of the quinoline ring can greatly reduce antimalarial activity. slideshare.net

In the context of antibacterial quinolones, alkyl substitution at the N-1 position is considered essential for activity, with lower alkyl groups like methyl, ethyl, and cyclopropyl conferring greater potency. slideshare.net The presence of methyl groups on the nitrogen heterocycle of quinoline can also influence its hydrodenitrogenation (HDN) behavior, which is relevant in industrial catalysis. mdpi.com

The table below illustrates the effect of alkyl substituents on the activity of different quinoline derivatives.

Compound Class Alkyl Substituent/Position Observed Effect on Activity Reference
4-Aminoquinolines (Antimalarial)Methyl at C-3Less active and less toxic derivative (sontoquine) youtube.com
Quinolines (Antimalarial)Substituent at C-2Greatly reduces activity slideshare.net
Quinolones (Antibacterial)Lower alkyl at N-1Essential for and confers greater potency slideshare.net

In Vitro Mechanistic Studies of Potential Biological Activity

In vitro studies are fundamental for elucidating the mechanisms of action of new chemical entities. For quinoline derivatives, these studies have primarily focused on their antimicrobial and antimalarial activities.

Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.govrsc.org Numerous studies have reported the synthesis and in vitro evaluation of novel quinoline derivatives against a panel of bacterial and fungal pathogens. tandfonline.comnih.govnih.gov

The antibacterial activity of quinoline derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For example, a series of novel quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov Some quinoline-based hybrids have also shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.govmdpi.com

In addition to antibacterial activity, many quinoline derivatives exhibit antifungal properties. nih.gov For instance, some newly synthesized quinoline derivatives have been shown to be potent against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.comnih.gov Certain quinoline-based hydroxyimidazolium hybrids have displayed remarkable antifungal activity against Cryptococcus neoformans. nih.govmdpi.com

The table below presents a summary of the in vitro antimicrobial activity of selected quinoline derivatives from various studies.

Compound/Derivative Class Target Organism(s) Activity/MIC Range Reference
Novel quinoline derivativesB. cereus, S. aureus, Pseudomonas, E. coli3.12 - 50 µg/mL tandfonline.comnih.gov
Novel quinoline derivativesA. flavus, A. niger, F. oxysporum, C. albicansPotentially active tandfonline.comnih.gov
Quinoline-based hydroxyimidazolium hybridsS. aureusMIC: 2 µg/mL nih.govmdpi.com
Quinoline-based hydroxyimidazolium hybridsM. tuberculosis H37RvMIC: 10 µg/mL nih.govmdpi.com
Quinoline-based hydroxyimidazolium hybridsC. neoformansMIC: 15.6 µg/mL nih.govmdpi.com
6-chloro-4-phenylquinoline-2,3-dicarboxylic acidE. coliSelectively active researchgate.net
8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dioneS. aureusSelectively active researchgate.net

Quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy for centuries, with quinine being the first effective treatment. nih.gov Synthetic quinolines, such as chloroquine and mefloquine, have also played a vital role. nih.gov The primary mechanism of action for many quinoline antimalarials is the interference with hemoglobin digestion in the parasite's food vacuole. nih.gov These drugs accumulate in this acidic compartment and inhibit the polymerization of heme, leading to the buildup of toxic heme and parasite death. nih.gov

However, the emergence and spread of drug-resistant malaria parasites, particularly Plasmodium falciparum, have compromised the efficacy of many quinoline-based drugs. nih.govmdpi.com Resistance to chloroquine is often associated with mutations in the parasite's chloroquine resistance transporter (PfCRT), which leads to increased drug efflux from the food vacuole. mdpi.com

Current research efforts are focused on developing new quinoline derivatives that can overcome existing resistance mechanisms. nih.gov This includes the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores. mdpi.com For example, quinoline-ferrocene hybrids, such as ferroquine, have shown effectiveness against multi-drug resistant P. falciparum isolates. mdpi.com These newer compounds may act by blocking PfCRT or having alternative mechanisms of action. mdpi.com The more lipophilic quinolinemethanol drugs, like mefloquine and quinine, are not as extensively concentrated in the food vacuole and are thought to have other sites of action. nih.gov

Investigation of Anti-Inflammatory Effects

There is no available information from scientific studies regarding the anti-inflammatory effects of 2-Chloro-3,8-dimethyl-5-nitroquinoline. While the broader class of quinoline derivatives has been explored for anti-inflammatory properties, specific data for this compound is absent.

Exploration of Antiviral Potential

Similarly, a search for studies on the antiviral potential of this compound, including its activity against HIV reverse transcriptase or integrase, yielded no results. The scientific community has not published any findings on this specific application for this compound.

Enzyme Inhibition Mechanisms

No research could be found that investigates the enzyme inhibition mechanisms of this compound, such as its effects on lactate dehydrogenase or ACP reductase.

Mutagenic Properties and DNA Interaction Studies

There are no published studies on the mutagenic properties or DNA interaction of this compound. While 4-nitroquinoline 1-oxide (4-NQO) is a well-known mutagenic quinoline derivative used in research, there is no data linking its properties to this compound.

Chemoinformatic and Computational Screening for Bioactive Compound Design

While chemoinformatic and computational screening are common methods for designing and identifying bioactive quinoline derivatives, no studies were found that specifically include this compound in their models or results.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3,8-dimethyl-5-nitroquinoline?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Chlorination : Electrophilic substitution at the 2-position via Vilsmeier-Haack reaction or using PCl₃/PCl₅.

Methylation : Introduce methyl groups at the 3- and 8-positions using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
Key intermediates (e.g., 3,8-dimethylquinoline) are validated via TLC and NMR .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.5–8.5 ppm).
  • X-ray Crystallography : Resolves dihedral angles and planarity of the quinoline ring (e.g., 70.22° dihedral for methoxybenzene in related compounds) .
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 236) and fragmentation patterns validate the molecular formula .

Q. What basic biological activities are associated with this compound?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
    Activity correlates with nitro group electron-withdrawing effects enhancing membrane permeability .

Q. How do functional groups influence reactivity?

Methodological Answer:

  • Nitro Group : Directs electrophilic substitution to the 5-position and stabilizes intermediates via resonance.
  • Chloro Group : Participates in nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides).
  • Methyl Groups : Steric hindrance at 3- and 8-positions reduces reactivity at adjacent positions.
    Test via controlled substitution reactions (e.g., SNAr with piperidine) .

Q. How does this compound compare to structurally similar quinoline derivatives?

Methodological Answer:

CompoundSubstituentsKey Activity Differences
5-Chloro-8-nitroquinolineCl (5), NO₂ (8)Lower anticancer potency
3-Chloro-8-nitroquinolineCl (3), NO₂ (8)Enhanced solubility in DMSO
5,8-DichloroquinolineCl (5,8)Higher antimicrobial activity
Design analogs via regioselective substitution and compare IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Methodological Answer:

  • Computational Design : Use density functional theory (DFT) to model transition states and identify optimal reaction pathways (e.g., ICReDD’s quantum chemical calculations) .
  • Microwave Assistance : Reduce reaction time from 12 hrs to 2 hrs by heating at 100°C in DMF, improving yield by 15–20% .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Strain-Specific Variations : Test against clinical isolates (e.g., methicillin-resistant S. aureus) alongside standard strains.
  • Solubility Adjustments : Use co-solvents (e.g., 10% DMSO in PBS) to mitigate false negatives in assays.
    Cross-reference substituent effects (e.g., methyl groups reduce polarity) .

Q. What computational tools predict reactivity and regioselectivity?

Methodological Answer:

  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) method to simulate nitration/chlorination pathways.
  • Machine Learning : Train models on PubChem data to predict byproduct formation (e.g., over-nitrated derivatives) .

Q. How to study enzyme interactions involving this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to PfDHFR (dihydrofolate reductase) with a focus on nitro group interactions.
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy under varying pH (6.0–8.0) .

Q. Can green chemistry approaches improve synthesis sustainability?

Methodological Answer:

  • Solvent-Free Reactions : Employ ball milling for nitration, reducing waste by 40%.
  • Catalytic Recycling : Use recyclable Fe₃O₄ nanoparticles for chlorination, achieving 90% catalyst recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.